molecular formula C9H5F5 B15077872 1,2,3,4,5-Pentafluoro-6-(prop-1-en-2-yl)benzene CAS No. 711-44-4

1,2,3,4,5-Pentafluoro-6-(prop-1-en-2-yl)benzene

Cat. No.: B15077872
CAS No.: 711-44-4
M. Wt: 208.13 g/mol
InChI Key: UEVFYGLYGZACQJ-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentafluoro-6-(prop-1-en-2-yl)benzene is a fluorinated aromatic compound with the molecular formula C9H5F5 This compound is characterized by the presence of five fluorine atoms attached to a benzene ring and a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to introduce the prop-1-en-2-yl group onto the fluorinated benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentafluoro-6-(prop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted fluorobenzenes.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alkanes.

Scientific Research Applications

1,2,3,4,5-Pentafluoro-6-(prop-1-en-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(prop-1-en-2-yl)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
  • 1,2,3,4,5-Pentafluoro-6-iodobenzene
  • 1,2,3,4,5-Pentafluoro-6-(2-propen-1-yl)benzene

Uniqueness

The combination of multiple fluorine atoms and the prop-1-en-2-yl group enhances its versatility in various chemical transformations and research applications .

Properties

CAS No.

711-44-4

Molecular Formula

C9H5F5

Molecular Weight

208.13 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-prop-1-en-2-ylbenzene

InChI

InChI=1S/C9H5F5/c1-3(2)4-5(10)7(12)9(14)8(13)6(4)11/h1H2,2H3

InChI Key

UEVFYGLYGZACQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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